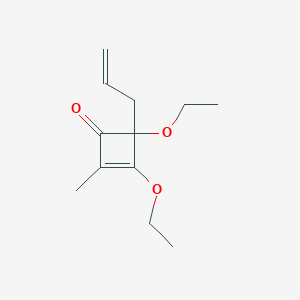
2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one, also known as cyclobutenedione, is a compound with a unique molecular structure. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and material science.
作用機序
The mechanism of action of 2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and disrupt the cell cycle. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one in lab experiments is its unique molecular structure, which makes it a versatile building block for the synthesis of novel materials. However, one of the limitations is the complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the research on 2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one. One direction is the development of new cancer therapies based on its ability to induce apoptosis in cancer cells. Another direction is the synthesis of novel materials using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one is a complex process that requires several steps. One of the most common methods involves the reaction of ethyl acetoacetate with allyl bromide in the presence of sodium ethoxide. The resulting product is then treated with sodium hydride and methyl iodide to yield this compound.
科学的研究の応用
2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
In material science, this compound has been studied for its potential as a building block for the synthesis of novel polymers. Its unique molecular structure makes it a versatile building block that can be used to create materials with a wide range of properties.
特性
| 170117-99-4 | |
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
3,4-diethoxy-2-methyl-4-prop-2-enylcyclobut-2-en-1-one |
InChI |
InChI=1S/C12H18O3/c1-5-8-12(15-7-3)10(13)9(4)11(12)14-6-2/h5H,1,6-8H2,2-4H3 |
InChIキー |
QQGHTDGBBVVOQI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C1(CC=C)OCC)C |
正規SMILES |
CCOC1=C(C(=O)C1(CC=C)OCC)C |
同義語 |
2-Cyclobuten-1-one,3,4-diethoxy-2-methyl-4-(2-propenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


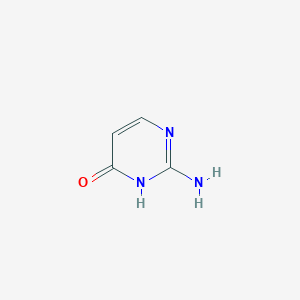
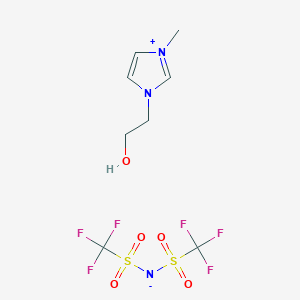
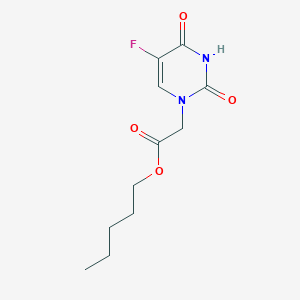

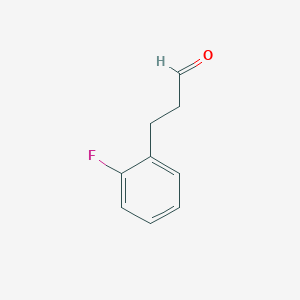
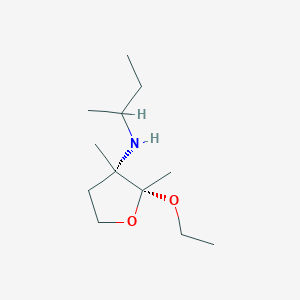

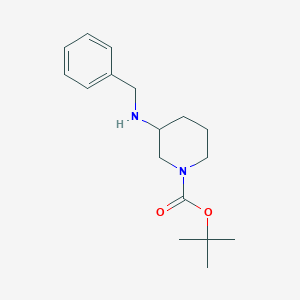


![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)
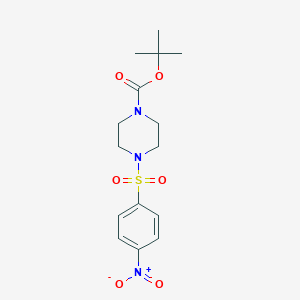
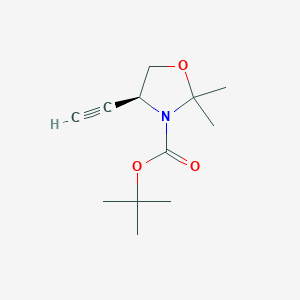
![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)
